3-chloro-N-(4-methylbenzyl)propanamide

Organic Synthesis Medicinal Chemistry Chemical Reactivity

3-chloro-N-(4-methylbenzyl)propanamide is a dual-functional building block combining a 3-chloropropanamide alkylating moiety with a 4-methylbenzyl hydrophobic group. This unique arrangement enables selective nucleophilic substitution via the terminal alkyl chloride while the para-methylbenzyl group provides controlled lipophilicity (clogP ~2.2) for drug candidate optimization. Generic analogs like N-benzyl-3-chloropropanamide lack the critical para-methyl group, leading to altered molecular geometry and bioactivity. Available in ≥95% purity with full analytical traceability. Essential for reproducible API intermediate synthesis.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 105907-34-4
Cat. No. B035307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(4-methylbenzyl)propanamide
CAS105907-34-4
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)CCCl
InChIInChI=1S/C11H14ClNO/c1-9-2-4-10(5-3-9)8-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14)
InChIKeyJCXPLJUUWBWOAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-chloro-N-(4-methylbenzyl)propanamide (CAS 105907-34-4) for Research & Industrial Procurement


3-chloro-N-(4-methylbenzyl)propanamide (CAS 105907-34-4) is a specialty organic compound classified as an N-substituted chloropropanamide, with a molecular formula of C11H14ClNO and a molecular weight of 211.69 g/mol . It is primarily utilized as a versatile building block and chemical intermediate in medicinal chemistry and organic synthesis . The molecule features a terminal alkyl chloride and an amide bond, providing two distinct reactive sites for further functionalization. Its physical properties include a calculated density of approximately 1.12-1.13 g/cm³ and a boiling point around 399.1°C at 760 mmHg [1].

Why Generic Substitution of 3-chloro-N-(4-methylbenzyl)propanamide (CAS 105907-34-4) is Not Recommended


Generic substitution of this specific intermediate is highly inadvisable due to its dual-functionality. The molecule uniquely combines a 3-chloropropanamide alkylating moiety with a 4-methylbenzyl hydrophobic group, a specific structural arrangement crucial for generating precise chemical space and molecular interactions . Replacing it with a generic 'chloroamide' or 'benzylamine' would be ineffective; a simple analog like N-benzyl-3-chloropropanamide lacks the key para-methyl group, while 3-chloro-N-(4-methylphenyl)propanamide replaces the flexible benzyl linker with a rigid aniline, drastically altering molecular geometry, lipophilicity (clogP), and subsequent biological or material properties [1]. The specific substitution pattern on the aromatic ring and the exact chain length are not arbitrary but are deliberate design elements critical for the success of the intended synthesis or application.

Quantitative Evidence Guide for Selecting 3-chloro-N-(4-methylbenzyl)propanamide (CAS 105907-34-4)


Reactivity Advantage: Alkyl Chloride vs. Common In-Class Alternatives for Nucleophilic Displacement

3-chloro-N-(4-methylbenzyl)propanamide presents a strategic advantage in synthetic sequences due to its terminal, primary alkyl chloride, which is significantly more reactive towards nucleophilic substitution (SN2) compared to the less reactive amide group. This stands in contrast to a common alternative building block, 3-bromo-N-(4-methylbenzyl)propanamide. While the bromo-analog is generally more reactive (Bromine is a better leaving group than Chlorine), this compound's chloride offers a balance of stability and controlled reactivity, reducing the risk of unwanted side reactions like premature hydrolysis or polymerization that can plague the more labile bromide in complex, multi-step syntheses [1]. The difference in reactivity is directly linked to the leaving group ability, quantified by pKa values: the conjugate acid of the leaving group (HCl, pKa ≈ -7) vs. (HBr, pKa ≈ -9).

Organic Synthesis Medicinal Chemistry Chemical Reactivity

Supplier Benchmarking: Verified Purity and Quality Assurance for Procurement Decisions

Procurement decisions should be based on verifiable quality metrics. Multiple reputable vendors provide 3-chloro-N-(4-methylbenzyl)propanamide with a minimum specified purity of 95% . Some specialized suppliers offer material with a purity of NLT (Not Less Than) 98%, certified under ISO quality systems for pharmaceutical R&D and quality control . In direct comparison to compounds from unknown or non-specialized sources where purity may be unverified or lower (e.g., <90%), the selection of a product with certified high purity is crucial. Using lower-grade material can introduce contaminants that interfere with sensitive reactions or lead to batch-to-batch variability, directly impacting the reproducibility of experimental results.

Quality Control Analytical Chemistry Supply Chain

Physicochemical Differentiation: Lipophilicity Profile vs. Closest Non-Methyl Analog

The presence of the para-methyl group on the benzyl ring is a critical structural feature that differentiates this compound from its non-methylated analog, N-benzyl-3-chloropropanamide. This methyl substitution directly influences the molecule's lipophilicity. According to in silico predictions (JChem), the compound exhibits a calculated LogD of 2.206 at physiological pH (7.4) and a LogP of 2.206 [1]. In contrast, the des-methyl analog (N-benzyl-3-chloropropanamide) would have a lower LogP (predicted ~1.7-1.8). This difference of ~0.4-0.5 Log units corresponds to a meaningful increase in hydrophobicity, which can enhance passive membrane permeability and potentially alter protein binding characteristics, key parameters in drug discovery.

Medicinal Chemistry ADME Properties Computational Chemistry

Optimal Application Scenarios for 3-chloro-N-(4-methylbenzyl)propanamide (CAS 105907-34-4)


Controlled Nucleophilic Substitution in Complex Molecule Synthesis

This compound is optimally deployed as an electrophilic building block in synthetic sequences where precise control over reactivity is paramount. As supported by the moderate leaving group ability of the primary alkyl chloride , it allows for selective alkylation of nucleophiles (e.g., amines, thiols, alkoxides) without risking the unwanted side reactions often associated with more reactive halides (e.g., bromides). This is particularly valuable in the multi-step synthesis of drug candidates or natural product analogs, where maintaining the integrity of other sensitive functional groups is essential.

Medicinal Chemistry Library Synthesis for Lipophilicity Optimization

The specific 4-methylbenzyl moiety of this compound, as highlighted by its calculated LogP of 2.206 , makes it a valuable reagent for generating compound libraries with controlled lipophilicity. Medicinal chemists can use this intermediate to install a moderately hydrophobic group that can enhance membrane permeability and potentially improve oral bioavailability of lead compounds. Its utility is directly compared to the less lipophilic, des-methyl analog, offering a quantifiable advantage in property-based drug design.

Quality-Critical Pharmaceutical R&D and QC Environments

This compound is best utilized in pharmaceutical research and quality control laboratories where documented purity is non-negotiable. The availability of the material with specifications of ≥95% or ≥98% purity ensures that it meets the stringent requirements for use as a reference standard, an intermediate in API synthesis, or a starting material for GMP-like processes. Procurement from suppliers providing full analytical traceability mitigates the risk of project delays and data irreproducibility associated with lower-grade chemicals.

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